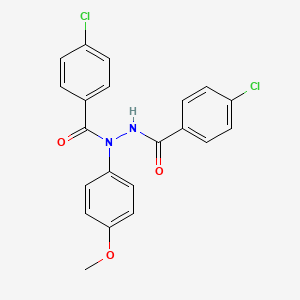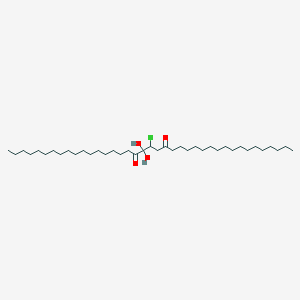
20-Chloro-19,19-dihydroxynonatriacontane-18,22-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20-Chloro-19,19-dihydroxynonatriacontane-18,22-dione is a complex organic compound with a unique structure. It contains 39 carbon atoms, 75 hydrogen atoms, 4 oxygen atoms, and 1 chlorine atom . The compound features two ketone groups, two hydroxyl groups, and a chlorine atom, making it an interesting subject for various chemical studies .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity. The exact methods would depend on the desired application and the scale of production.
化学反応の分析
Types of Reactions
20-Chloro-19,19-dihydroxynonatriacontane-18,22-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form additional ketone or aldehyde groups.
Reduction: The ketone groups can be reduced to form secondary alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of additional ketone or aldehyde groups.
Reduction: Formation of secondary alcohols.
Substitution: Replacement of the chlorine atom with other functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound’s unique structure may make it useful as a catalyst or catalyst precursor in organic reactions.
Material Science: It could be used in the development of new materials with specific chemical properties.
Biology
Biochemical Studies: The compound’s interactions with biological molecules could be studied to understand its effects on cellular processes.
Medicine
Drug Development: Its unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Chemical Manufacturing: It could be used as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 20-Chloro-19,19-dihydroxynonatriacontane-18,22-dione would depend on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of hydroxyl and ketone groups suggests potential interactions with hydrogen-bonding sites, while the chlorine atom may participate in halogen bonding.
類似化合物との比較
Similar Compounds
20-Chloro-19,21-dihydroxynonatriacontane-18,22-dione: Similar structure but with different hydroxyl group positions.
19,19-Dihydroxynonatriacontane-18,22-dione: Lacks the chlorine atom, which may affect its reactivity and applications.
20-Chloro-19-hydroxynonatriacontane-18,22-dione: Contains only one hydroxyl group, potentially altering its chemical properties.
Uniqueness
20-Chloro-19,19-dihydroxynonatriacontane-18,22-dione is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and potential applications. The presence of both hydroxyl and ketone groups, along with a chlorine atom, provides a versatile platform for various chemical transformations and interactions.
特性
IUPAC Name |
20-chloro-19,19-dihydroxynonatriacontane-18,22-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36(41)35-37(40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,43-44H,3-35H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWICQUBSDWEUQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(C(C(=O)CCCCCCCCCCCCCCCCC)(O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
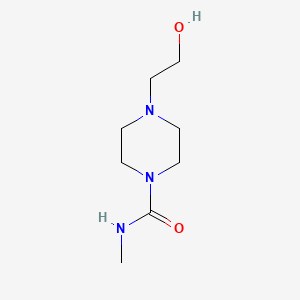
![4H-Benzo[4,5]imidazo[1,2-d][1,3,4]thiadiazine](/img/structure/B583351.png)
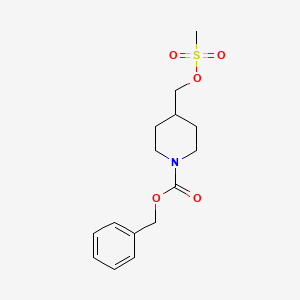
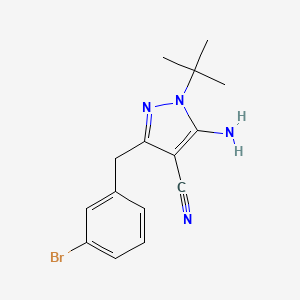

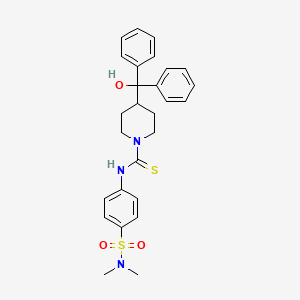
![2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride](/img/structure/B583357.png)

![(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B583359.png)
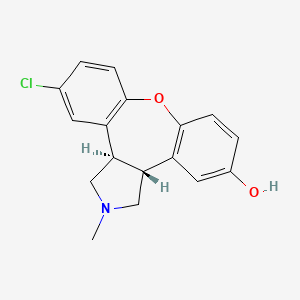
![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)
![1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester](/img/structure/B583365.png)
